1H-Pyrazol-4-amine

Übersicht

Beschreibung

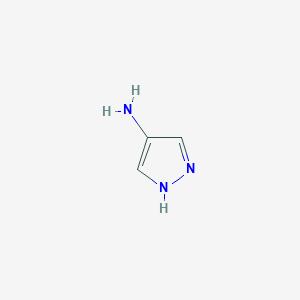

1H-Pyrazol-4-amine is a compound with the molecular formula C3H5N3 . It is a type of pyrazole, which is a class of compounds that are particularly useful in organic synthesis .

Synthesis Analysis

The synthesis of 4-Amino-3,5-dinitro-1H-pyrazole (LLM-116) was achieved by a vicarious nucleophilic substitution (VNS) reaction . The structure was characterized by NMR, IR, and element analysis .Molecular Structure Analysis

The molecular weight of 1H-Pyrazol-4-amine is 83.09 g/mol . It has a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure .Chemical Reactions Analysis

Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They are used in forming various fused systems, predominantly bicyclic cores .Physical And Chemical Properties Analysis

1H-Pyrazol-4-amine has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 2 . Its Rotatable Bond Count is 0 . The Topological Polar Surface Area is 54.7 Ų .Wissenschaftliche Forschungsanwendungen

Anticancer Agents

4-Aminopyrazole: has been utilized in the design of CDK2 inhibitors as potential anticancer agents. CDK2, a cyclin-dependent kinase, plays a crucial role in cell cycle regulation. Inhibitors targeting CDK2 can arrest the cell cycle, leading to the death of cancer cells. Derivatives of 4-Aminopyrazole have shown potent inhibitory activity against CDK2, with some compounds demonstrating sub-micromolar antiproliferative activity against various cancer cell lines .

Synthesis of Structurally Diverse Derivatives

The pyrazole ring of 4-Aminopyrazole serves as a versatile scaffold for synthesizing a wide range of structurally diverse derivatives. These derivatives have found applications in biological, physical-chemical, material science, and industrial fields. The strategic functionalization of the pyrazole ring allows for the creation of complex structures with valuable synthetic, biological, and photophysical properties .

Enzyme and Receptor Ligands

4-Aminopyrazole-based compounds have been studied as useful ligands for various enzymes and receptors. They have shown potential in targeting important proteins for bacterial and virus infections, as well as enzymes like p38MAPK and COX. This makes them valuable in the development of new drugs for treating diseases .

Anti-Tubercular Activity

Some derivatives of 4-Aminopyrazole have demonstrated potent anti-tubercular activity. These compounds have been compared favorably to standard drugs and have shown lower cytotoxicity when tested on Vero cells. This highlights the potential of 4-Aminopyrazole derivatives in the treatment of tuberculosis .

Agricultural Applications

The pyrazole structure, including 4-Aminopyrazole, has found intriguing applications in agriculture. It acts as both a directing and transforming group in organic synthesis and is present in various small molecules exhibiting diverse agricultural activities .

Photophysical Properties

4-Aminopyrazole derivatives exhibit exceptional photophysical properties, making them candidates for use in optoelectronic devices. Their ability to absorb and emit light at various wavelengths can be harnessed in the development of new materials for electronic applications .

Wirkmechanismus

Mode of Action

The interaction of 4-Aminopyrazole with its targets results in the inhibition of these enzymes, thereby disrupting their normal function. For example, in the case of Syk, the inhibition results in the suppression of the activation of IGF1R and Src, which are crucial for cell proliferation and survival . Similarly, 4-Aminopyrazole derivatives have been found to inhibit the catalytic domain of the gram-positive S. aureus topoisomerase IV enzyme, which is essential for bacterial DNA replication .

Biochemical Pathways

The inhibition of these targets by 4-Aminopyrazole affects various biochemical pathways. For instance, the inhibition of Syk disrupts the B cell receptor (BCR) signaling pathway, which plays a crucial role in the immune response . Similarly, the inhibition of IGF1R disrupts the insulin signaling pathway, which is crucial for cell growth and metabolism .

Pharmacokinetics

The pharmacokinetics of 4-Aminopyrazole derivatives vary depending on the specific compound. Some studies have shown that these compounds can be effectively absorbed and distributed in the body . More research is needed to fully understand the ADME properties of 4-Aminopyrazole and its impact on bioavailability.

Result of Action

The inhibition of the targets by 4-Aminopyrazole results in various molecular and cellular effects. For instance, the inhibition of Syk and IGF1R can lead to the induction of apoptosis and the suppression of cell proliferation, thereby inhibiting the growth of cancer cells .

Zukünftige Richtungen

Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Eigenschaften

IUPAC Name |

1H-pyrazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXINVSXSGNSVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182682 | |

| Record name | 1H-Pyrazol-4-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazol-4-amine | |

CAS RN |

28466-26-4 | |

| Record name | 1H-Pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28466-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazole, 4-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Pyrazol-4-amine (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-aminopyrazole?

A1: The molecular formula of 4-aminopyrazole is C3H5N3, and its molecular weight is 83.09 g/mol.

Q2: What spectroscopic data are available for 4-aminopyrazole?

A2: Numerous studies provide spectroscopic data for 4-aminopyrazole and its derivatives. These include:

- IR Spectroscopy: Provides information about the functional groups present, especially the characteristic peaks for N-H and C=N bonds. [, , ]

- NMR Spectroscopy: Both 1H and 13C NMR are used extensively for structural elucidation of 4-aminopyrazoles, including determining tautomeric forms and characterizing reaction products. [, , , , , , , ]

- Mass Spectrometry: Used to confirm molecular weight and identify fragmentation patterns. [, , ]

- UV-Vis Spectroscopy: Useful for studying electronic transitions and complexation with metals. [, ]

Q3: What are the typical synthetic routes to 4-aminopyrazoles?

A3: Common synthetic strategies include:

- Condensation of Vinamidinium Salts with Hydrazines: This method avoids potentially explosive precursors used in previous approaches. []

- Reaction of 3-Oxo-2-arylhydrazononitriles with α-Haloketones: This provides a route to both 4-aminopyrazoles and aminopyrazolo[4,3-b]pyridines. []

- Telescoped Oximation and Hydrazine Condensation of 1,3-Ketoaldehydes: This route generates nitrosopyrazoles, which are then reduced to the corresponding 4-aminopyrazoles. []

- Reaction of Vinyl Azides with Hydrazines: This method offers a simple and direct pathway to polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles. []

Q4: What is the significance of tautomerism in 4-aminopyrazole?

A4: 4-Aminopyrazole can exist in two tautomeric forms, with the proton residing either on the amino group or on the pyrazole ring nitrogen. This tautomerism influences its reactivity and physicochemical properties. Studies utilizing pKa measurements and theoretical calculations have shown that in aqueous solution, 4-aminopyrazole exists predominantly in the form where the amino group is protonated. [, ]

Q5: What are the potential applications of 4-aminopyrazole derivatives?

A5: 4-Aminopyrazoles have shown promise in various fields, including:

- Medicinal Chemistry: As building blocks for drug discovery, particularly in developing anti-inflammatory agents, kinase inhibitors, and antibacterial agents. [, , , , ]

- Materials Science: As components of energetic materials due to their high nitrogen content and potential for exothermic decomposition. []

- Coordination Chemistry: As ligands for metal complexes, potentially leading to applications in catalysis and materials science. [, , ]

Q6: What is known about the structure-activity relationship (SAR) of 4-aminopyrazoles?

A6: Modifying the substituents on the 4-aminopyrazole core significantly impacts its biological activity and physicochemical properties.

- Aryl Substituents: Introducing aryl groups at the 3-position of the pyrazole ring can enhance anti-inflammatory activity. [, , ]

- N-Substitution: Alkylation or acylation of the amino group can influence its binding affinity to specific targets and its overall pharmacological profile. [, , , ]

- Bridged Structures: Incorporation of 4-aminopyrazole into bridged structures, such as pyrazolo[3,4-c][1,5]benzodiazocine-5,11-diones, can lead to potent COX inhibitors with selectivity profiles. []

Q7: How is computational chemistry being used in 4-aminopyrazole research?

A7: Computational methods play a vital role in:

- Molecular Modeling: Predicting the 3D structures and conformational preferences of 4-aminopyrazole derivatives. [, ]

- Docking Studies: Assessing the binding affinity and interactions of these compounds with target proteins or enzymes. []

- QSAR Modeling: Developing predictive models to correlate the structure of 4-aminopyrazoles with their biological activity, aiding in the design of new derivatives with improved potency and selectivity. [, ]

Q8: What analytical methods are employed for characterizing and quantifying 4-aminopyrazole?

A8: A variety of analytical methods are used, including:

- Spectroscopic Techniques: IR, NMR, and Mass Spectrometry are routinely used for structural elucidation. [, , , , , , ]

- Chromatographic Methods: High-performance liquid chromatography (HPLC) is used for separation and quantification of 4-aminopyrazole and its derivatives. [, ]

- Thermal Analysis: Techniques like DSC and TG are essential for evaluating the thermal stability and decomposition properties of these compounds, particularly for applications in energetic materials. [, ]

Q9: What is the environmental impact of 4-aminopyrazole and its derivatives?

A9: While the provided research primarily focuses on synthesis and biological activity, assessing the environmental impact of 4-aminopyrazole and its derivatives is essential. This includes investigating their ecotoxicological effects, biodegradability, and potential for bioaccumulation. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[7-(Carboxymethyl)-13-oxo-1,4,7,10-tetrazabicyclo[8.2.1]tridecan-4-yl]acetic acid](/img/structure/B42883.png)

![N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B42893.png)